molecular formula C23H25N5O8S2 B2966572 N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 312927-12-1

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2966572
CAS No.: 312927-12-1
M. Wt: 563.6
InChI Key: VWTQFETVVSBKRD-UHFFFAOYSA-N
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Description

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O8S2 and its molecular weight is 563.6. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds with sulfamoyl benzamide structures have been investigated for their inhibitory effects on carbonic anhydrases, which are enzymes involved in many physiological processes including respiration and acid-base balance. A study by Supuran, Maresca, Gregáň, and Remko (2013) found that aromatic sulfonamide inhibitors, including those with morpholino groups, exhibited nanomolar inhibitory concentration against several carbonic anhydrase isoenzymes, showing potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Antitubercular Activities

Derivatives of pyrimidine, especially those with dimethoxypyrimidin-4-yl groups, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, and Elaasser (2017) synthesized a series of novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, showing that some compounds exerted high activity against Mycobacterium tuberculosis. This highlights the potential of such derivatives in developing new antitubercular agents (Ghorab et al., 2017).

Antioxidant, Antimicrobial, and Antitubercular Agents

Pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules have been studied for their antioxidant, in vitro antimicrobial, and antitubercular activities. Majithiya and Bheshdadia (2022) found that these derivatives showed promising activity against selected bacterial and fungal strains, as well as mycobacterium tuberculosis, demonstrating the compound's potential as a versatile therapeutic agent (Majithiya & Bheshdadia, 2022).

CB2 Agonists for Pain Management

Sulfamoyl benzamides have also been identified as potent and selective agonists of the CB2 receptor, which is of interest for the management of pain without the psychotropic effects associated with the CB1 receptor. Sellitto et al. (2010) discussed the lead optimization of sulfamoyl benzamide class of CB2 agonists, resulting in compounds with improved in vitro metabolic stability, demonstrating their potential in therapeutic pain management applications (Sellitto et al., 2010).

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O8S2/c1-34-21-15-20(25-23(26-21)35-2)27-37(30,31)18-9-5-17(6-10-18)24-22(29)16-3-7-19(8-4-16)38(32,33)28-11-13-36-14-12-28/h3-10,15H,11-14H2,1-2H3,(H,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTQFETVVSBKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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